molecular formula C12H17ClN2 B2882448 1-[1-(2-Chlorophenyl)ethyl]piperazine CAS No. 512775-15-4

1-[1-(2-Chlorophenyl)ethyl]piperazine

Cat. No. B2882448
CAS RN: 512775-15-4
M. Wt: 224.73
InChI Key: JGFYDJGEOKSTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Chlorophenyl)ethyl]piperazine is a chemical compound with the molecular formula C12H17ClN2 and a molecular weight of 224.73 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another reported method is the aza-Michael addition between diamine and an in situ generated sulfonium salt .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17ClN2/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted melting point of 102.69°C, a predicted boiling point of 305.7°C at 760 mmHg, a predicted density of 1.1 g/mL, and a predicted refractive index of n20D 1.55 .

Scientific Research Applications

Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives exhibit a broad spectrum of therapeutic uses, attributable to their versatile pharmacological profiles. These compounds have been identified in a variety of drugs with applications ranging from antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the piperazine nucleus has been shown to significantly impact the medicinal potential of the resultant molecules, underscoring the scaffold's flexibility in drug discovery for treating various diseases (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Antimicrobial and Antitubercular Potential

Piperazine and its analogues have demonstrated potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the compound's significance as a building block in the design of new anti-mycobacterial agents, potentially addressing the urgent need for more effective tuberculosis treatments (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Piperazine-Based Antidepressants

The piperazine substructure is notably prevalent in many marketed antidepressants, playing a crucial role beyond its favorable central nervous system (CNS) pharmacokinetic profile. It is involved in specific binding conformations of these agents, suggesting its critical influence in the design and development of novel antidepressants (R. Kumar, Bhaskar Sahu, S. Pathania, P. Singh, M. Akhtar, B. Kumar, 2021).

Broad Spectrum of Biological Activities

Piperazine derivatives are involved in a wide array of biological activities, including antimicrobial, antitubercular, anticonvulsant, antidepressant, antimalarial, and anti-inflammatory effects. This broad range of activities is testament to the piperazine moiety's versatility and its importance in medicinal chemistry (S. Verma, Sushil Kumar, 2017).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H314, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[1-(2-chlorophenyl)ethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFYDJGEOKSTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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